Telapristone - 198414-30-1

Telapristone

Catalog Number: EVT-283927
CAS Number: 198414-30-1
Molecular Formula: C29H37NO4
Molecular Weight: 463.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Telapristone is an orally available 21-substituted-19-nor-progestin and selective progesterone receptor modulator (SPRM), with potential anti-progesterone and antineoplastic activities. Upon oral administration, telapristone competitively binds to the progesterone receptor (PR) in progesterone-responsive tissue and inhibits PR-mediated gene expression. This interferes with progesterone activity in the reproductive system. As a result, this agent may suppress ovulation and inhibit proliferation of endometrial tissue. Also, this agent may prevent cell growth and induce apoptosis in estrogen receptor (ER) and PR-positive breast cancer cells through a reduction in progesterone levels, ER downregulation and a suppression of the expression of cyclin-dependent kinases (CDK) 2 and 4, ultimately leading to G1/S cell cycle arrest. Unlike some other SPRMs, this agent does not exert any estrogenic, androgenic, anti-estrogenic, and anti-androgenic activities.
Overview

Telapristone, also known as CDB-4124, is a selective progesterone receptor modulator that has garnered attention in the field of reproductive health and oncology. It is primarily studied for its potential therapeutic applications in conditions influenced by progesterone, such as breast cancer. The compound acts by modulating the activity of the progesterone receptor, which plays a critical role in various physiological processes including the menstrual cycle, pregnancy, and breast development.

Source and Classification

Telapristone is synthesized from natural steroidal precursors. It belongs to a class of compounds known as selective progesterone receptor modulators. These modulators can either mimic or block the action of progesterone depending on the tissue context, making them valuable in therapeutic settings where modulation of progesterone activity is beneficial.

Synthesis Analysis

The synthesis of Telapristone involves multiple steps that utilize various chemical reagents and conditions. A notable method described involves the use of 2-iodoxybenzoic acid in anhydrous dimethylsulfoxide as a solvent. The reaction proceeds through several stages:

  1. Initial Reaction: A suspension of 2-iodoxybenzoic acid is stirred under nitrogen at elevated temperatures to facilitate dissolution.
  2. Conversion: A solution of a 20-alcohol is introduced, leading to the formation of a 20-ketone after several hours, monitored by thin-layer chromatography.
  3. Final Steps: The crude product undergoes purification processes including liquid-liquid extraction and flash column chromatography to yield pure Telapristone .

This multi-step synthesis highlights the complexity and precision required in producing pharmaceutical compounds.

Molecular Structure Analysis

Telapristone has a complex molecular structure characterized by multiple rings and functional groups typical of steroid compounds. Its chemical formula is C21H24O3, and it features hydroxyl and ketone groups which are crucial for its biological activity. The structural data can be represented as follows:

  • Molecular Weight: 328.42 g/mol
  • Melting Point: Softens at approximately 116°C
  • Structural Features: Contains a norpregnane backbone with specific substitutions that define its receptor activity .
Chemical Reactions Analysis

The chemical reactions involving Telapristone primarily focus on its interactions with the progesterone receptor. Upon binding to this receptor, Telapristone can either inhibit or activate downstream signaling pathways depending on the cellular context:

  1. Binding Affinity: Studies indicate that Telapristone exhibits high binding affinity for the progesterone receptor, which is essential for its antagonistic effects in target tissues.
  2. Mechanism of Action: The compound modulates gene expression by influencing transcription factors associated with the progesterone receptor, thereby altering cell proliferation and apoptosis in hormone-sensitive cancers .
Mechanism of Action

Telapristone operates through a well-defined mechanism involving the inhibition of progesterone receptor-mediated signaling pathways. This process includes:

  1. Receptor Binding: Telapristone binds to the progesterone receptor, preventing natural ligands from activating it.
  2. Transcriptional Regulation: By inhibiting receptor activation, Telapristone alters the transcriptional program of target genes involved in cell growth and survival.
  3. Cell Cycle Modulation: Experimental data show that treatment with Telapristone leads to decreased proliferation rates in breast cancer cell lines, indicating its potential as an anti-cancer agent .
Physical and Chemical Properties Analysis

Telapristone exhibits several physical and chemical properties relevant to its function:

  • Solubility: Soluble in organic solvents such as dimethylsulfoxide and dichloromethane.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • Chemical Behavior: Reacts with various reagents during synthesis but retains stability when stored properly .

These properties are critical for its formulation into pharmaceutical preparations.

Applications

Telapristone has significant scientific uses primarily in oncology and reproductive health:

  • Breast Cancer Treatment: It is being investigated for its efficacy in treating hormone-dependent breast cancers by blocking progesterone signaling pathways.
  • Endometriosis Management: The compound may also have applications in managing endometriosis due to its ability to modulate estrogen and progesterone levels.
  • Research Tool: As a selective modulator, it serves as a valuable tool in research settings to study progesterone receptor biology and related signaling pathways .
Pharmacological Mechanisms of Action

Selective Progesterone Receptor Modulation Dynamics

Agonist-Antagonist Activity Spectrum at Progesterone Receptors

Telapristone acetate (CDB-4124) functions as a selective progesterone receptor modulator (SPRM) with predominant antagonistic activity. It competitively binds to progesterone receptors (PRs), inhibiting endogenous progesterone’s transcriptional effects. Unlike pure antagonists (e.g., mifepristone), telapristone exhibits context-dependent mixed agonist-antagonist activity. This is determined by cellular milieu and promoter-specific gene regulation, enabling tissue-selective suppression of progesterone signaling without complete receptor inactivation. Telapristone lacks estrogenic, androgenic, or glucocorticoid activities, enhancing its selectivity for PR [4].

Tissue-Specific PR Isoform Activation/Suppression (PRA vs. PRB)

Telapristone’s effects differ between progesterone receptor isoforms PRA and PRB. In uterine fibroids, it suppresses both isoforms, reducing proliferation and extracellular matrix production. In breast cancer (T47D cells), telapristone preferentially modulates PRB-mediated pathways, disrupting cell-cycle progression. The differential activity stems from:

  • PRA dominance in reproductive tissues, driving fibroid growth suppression.
  • PRB dominance in mammary tissue, mediating antiproliferative effects via CDK downregulation [4] [6].

Coregulator Recruitment Alterations (TRPS1, LASP1, AP1G1)

Telapristone reprograms PR-associated coregulator complexes, shifting coactivator recruitment toward corepressors:

  • TRPS1 recruitment is pivotal for telapristone’s antagonism. Silencing TRPS1 in breast cancer cells reverses PR chromatin displacement and restores proliferation, confirming its role in suppressing PR occupancy.
  • LASP1 and AP1G1 form a unique coregulator ensemble with telapristone-bound PR, altering transcriptional outputs for genes regulating apoptosis and proliferation [1].

Table 1: Coregulators Recruited by Telapristone-Bound PR

CoregulatorFunction in Telapristone ActivityEffect on PR Signaling
TRPS1Mediates PR chromatin dissociationAntagonistic
LASP1Modulates cytoskeletal signaling pathwaysContext-dependent
AP1G1Regulates vesicular trafficking of PR complexesAntagonistic

Downstream Molecular Pathways

Progesterone Receptor Cistrome Dynamics in Target Tissues

Chromatin immunoprecipitation sequencing (ChIP-seq) reveals that telapristone globally reduces PR occupancy on chromatin. In breast cancer cells treated with progestin (R5020), PR binding peaks at 8,120 genomic sites. Cotreatment with telapristone reduces occupancy by >70%, primarily at enhancers regulating cell proliferation (e.g., MYC, CCND1). This displacement correlates with suppressed transcription of progesterone-responsive genes, confirming telapristone’s genome-wide antagonism [1] [4].

Transcriptional Regulation of Proliferation-Associated Genes (CDK2, CDK4, Bcl-2)

Telapristone downregulates key cell-cycle and survival genes:

  • CDK2/CDK4: Repression induces G1/S cell-cycle arrest, blocking Rb phosphorylation and E2F activation.
  • Bcl-2: Antiapoptotic Bcl-2 is suppressed, while proapoptotic caspases are activated.
  • PCNA: Reduced proliferating cell nuclear antigen expression confirms growth inhibition in fibroids [5] [1].

Table 2: Gene Expression Changes Induced by Telapristone

GeneFunctionRegulation by TelapristoneBiological Outcome
CDK2Cell-cycle progression↓ (2.5-fold)G1/S arrest
CDK4G1-phase progression↓ (3.1-fold)Rb hypophosphorylation
Bcl-2Apoptosis inhibition↓ (4.0-fold)Caspase-3 activation
VEGFAngiogenesis promotion↓ (2.8-fold)Reduced tumor vascularization

Apoptosis Induction via Caspase-3 Activation and VEGF Suppression

Telapristone triggers apoptosis through:

  • Caspase-3 activation: Cleaved caspase-3 increases >4-fold in fibroid cells, executing programmed cell death.
  • VEGF suppression: Downregulation of vascular endothelial growth factor (by >50%) impairs tumor vascularization.
  • Collagen synthesis inhibition: Disrupts extracellular matrix stability in fibroids, promoting tissue regression [5] [6].

Figure: Telapristone’s Molecular Mechanism

Progesterone Receptor Binding  │  ├─ Coregulator Recruitment (TRPS1/LASP1/AP1G1)  │  │  │  └─ PR Chromatin Displacement  │     │  │     ├─ Transcriptional Suppression:  │     │  - CDK2/CDK4 ↓ → Cell-cycle arrest  │     │  - Bcl-2 ↓ → Apoptosis priming  │     │  │     └─ Transcriptional Activation:  │        - Caspase-3 ↑ → Apoptosis execution  │        - Collagenases ↑ → ECM degradation  │  └─ Non-genomic Signaling:  - VEGF ↓ → Angiogenesis inhibition  

Properties

CAS Number

198414-30-1

Product Name

Telapristone

IUPAC Name

(8S,11R,13S,14S,17R)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(2-methoxyacetyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C29H37NO4

Molecular Weight

463.6 g/mol

InChI

InChI=1S/C29H37NO4/c1-28-16-24(18-5-8-20(9-6-18)30(2)3)27-22-12-10-21(31)15-19(22)7-11-23(27)25(28)13-14-29(28,33)26(32)17-34-4/h5-6,8-9,15,23-25,33H,7,10-14,16-17H2,1-4H3/t23-,24+,25-,28-,29-/m0/s1

InChI Key

BHERMCLNVOVDPU-DQFOBABISA-N

SMILES

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C(=O)COC)O)C5=CC=C(C=C5)N(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

Telapristone; metabolite of telapristone acetate (CDB-4124).

Canonical SMILES

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C(=O)COC)O)C5=CC=C(C=C5)N(C)C

Isomeric SMILES

C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@@]2(C(=O)COC)O)C5=CC=C(C=C5)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.